molecular formula C8H7BrF2O2S B3242861 Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate CAS No. 1537724-16-5

Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate

Cat. No.: B3242861
CAS No.: 1537724-16-5
M. Wt: 285.11
InChI Key: XBTIHNCIJQKNIX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate is a fluorinated ester derivative featuring a thiophene ring substituted with a bromine atom at position 4 and a difluoroacetate group at position 3. This compound is structurally characterized by:

  • A thiophene core (C₄H₃S), contributing electron-rich aromatic properties.
  • A 4-bromo substituent, enhancing reactivity for cross-coupling reactions.
  • A 2,2-difluoroacetate ester group, which increases lipophilicity and metabolic stability, a hallmark of fluorinated pharmaceuticals .

The compound is likely used as an intermediate in medicinal chemistry, leveraging its bromine atom for further functionalization (e.g., Suzuki couplings) and its fluorine atoms to optimize drug-like properties .

Properties

IUPAC Name

ethyl 2-(4-bromothiophen-3-yl)-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2S/c1-2-13-7(12)8(10,11)5-3-14-4-6(5)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTIHNCIJQKNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CSC=C1Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate typically involves the bromination of thiophene followed by esterification and fluorination. The general synthetic route can be summarized as follows:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Esterification: The brominated thiophene is then reacted with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted thiophenes with various functional groups.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophenes.

Scientific Research Applications

Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Aromatic Ring Type :

  • Thiophene derivatives (e.g., target compound) exhibit enhanced electron density due to sulfur’s lone pairs, facilitating electrophilic substitutions. This contrasts with phenyl analogs (e.g., ), which are less polarizable .
  • Thiophene-based compounds may show distinct pharmacokinetic profiles due to sulfur’s metabolic stability .

Substituent Effects :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity compared to chlorine increase reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Positional Isomerism : Substituent placement (e.g., 4-bromo on thiophene vs. 3-bromo on phenyl) alters steric and electronic environments, impacting reaction pathways and regioselectivity .

Fluorination Impact: The 2,2-difluoroacetate group enhances lipophilicity and bioavailability, a common strategy in drug design to improve membrane permeability . Fluorine’s electronegativity stabilizes adjacent carbonyl groups, reducing susceptibility to hydrolysis compared to non-fluorinated esters .

Biological Activity

Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the available data on its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

The synthesis of this compound typically involves several steps:

  • Bromination of Thiophene : Thiophene is brominated in the presence of a catalyst (e.g., iron(III) bromide) to introduce a bromine atom at the 4-position.
  • Esterification : The brominated thiophene is then reacted with ethyl oxalyl chloride and a base (e.g., pyridine) to form the desired compound.

This compound can undergo various chemical reactions, including substitution and reduction reactions, which are crucial for its reactivity and interaction with biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism underlying this activity may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines, induce apoptosis, and block cell cycle progression. Specifically, it has been noted for its effects on non-small cell lung cancer (NSCLC) models, where it interferes with critical signaling pathways such as PI3K/AKT/mTOR .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation; induces apoptosis
Cell Cycle ArrestBlocks progression in cancer cell lines

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within cells.
  • Receptor Binding : It can bind to cellular receptors, altering signaling cascades that lead to changes in cell behavior.

The presence of the bromine atom enhances electrophilicity, making it more reactive and potentially more effective in targeting biomolecules compared to related compounds without this halogen .

Similar Compounds

When compared to similar compounds such as Ethyl 2-(4-chlorothiophen-3-YL)-2,2-difluoroacetate or Ethyl 2-(4-methylthiophen-3-YL)-2,2-difluoroacetate, this compound shows enhanced biological activity due to the unique properties conferred by the bromine atom and difluoromethyl group. These modifications influence both reactivity and selectivity towards biological targets.

Table 2: Comparison of Similar Compounds

CompoundKey Functional GroupNotable Activity
This compoundBromine + DifluoromethylHigh antimicrobial & anticancer
Ethyl 2-(4-chlorothiophen-3-YL)-2,2-difluoroacetateChlorine + DifluoromethylModerate activity
Ethyl 2-(4-methylthiophen-3-YL)-2,2-difluoroacetateMethyl + DifluoromethylLower activity

Case Studies

In a recent study focusing on NSCLC, researchers utilized this compound in both in vitro and in vivo models. The findings indicated significant reductions in tumor growth rates when treated with this compound compared to controls. The study highlighted the importance of the PI3K/AKT signaling pathway in mediating these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate
Reactant of Route 2
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Ethyl 2-(4-bromothiophen-3-YL)-2,2-difluoroacetate

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